molecular formula C13H11ClN2O2 B8795017 Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)- CAS No. 5099-13-8

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-

Cat. No.: B8795017
CAS No.: 5099-13-8
M. Wt: 262.69 g/mol
InChI Key: HYPJTFZIRMSKAK-UHFFFAOYSA-N
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Description

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)- is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

5099-13-8

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(4-amino-5-chloro-2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11ClN2O2/c14-9-6-11(12(17)7-10(9)15)16-13(18)8-4-2-1-3-5-8/h1-7,17H,15H2,(H,16,18)

InChI Key

HYPJTFZIRMSKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the procedure described above and 5.0 g of a chromium-containing Raney cobalt catalyst containing about 20-30 weight percent aluminum, 1.5 to 2.5 weight percent nickel and the remainder cobalt, 2-benzamido 4-chloro 5-nitrophenol is hydrogenated for a total of 4 hours to obtain the corresponding amine, 5-amino 2-benzamido 4-chlorophenol. Analysis of a sample of the reaction mixture taken and analyzed in accordance with the procedure used in the preceding example, show that the purity of the product is 98.4 percent and the presence of 0.1 percent of dechlorinated by product. The azo, azoxy and hydroxylamine intermediate products are soluble in the final filtrate and thus are easily removed from the product. No starting material is detected.
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Synthesis routes and methods II

Procedure details

In 100 ml of ethanol was dissolved 28 g (96×10-3 mole) of 2-benzamido-4-chloro-5-nitrophenol and hydrogenation was effected by using 1.5 g of Pd-C as a catalyst. The color of the nitro derivative disappeared in 2 hours, and the Pd-C was removed by filtration and ethanol was evaporated from the filtrate, followed by extraction of the residue with ethyl acetate. The ethyl acetate layer was washed with an aqueous sodium hydrogen carbonate solution and then with water, and after drying over magnesium sulfate, ethyl acetate was evaporated. 26 g of the crude product was used as such for the following reaction.
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